molecular formula C20H17N3OS B4431748 N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide

N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide

Cat. No.: B4431748
M. Wt: 347.4 g/mol
InChI Key: UBUZVZFQYGFCEN-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a nicotinamide moiety. The presence of the cyano group and the dimethylphenyl substituents adds to its chemical diversity and potential biological activity.

Properties

IUPAC Name

N-[3-cyano-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-12-6-7-15(9-13(12)2)18-14(3)25-20(17(18)10-21)23-19(24)16-5-4-8-22-11-16/h4-9,11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUZVZFQYGFCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide is unique due to its specific combination of functional groups and the presence of both a thiophene ring and a nicotinamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide
Reactant of Route 2
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N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide

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